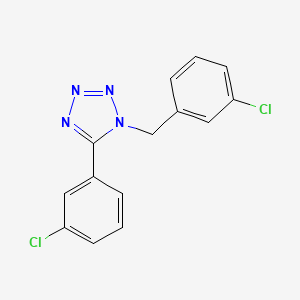

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

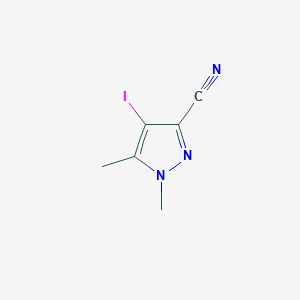

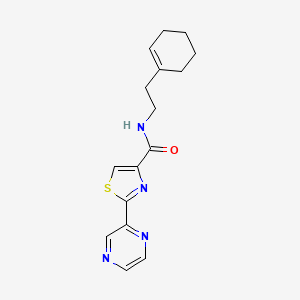

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole (1-3CB-5-3CP-Tetrazole) is a synthetic compound with potential applications in scientific research. It is a heterocyclic organic compound, with a fused five-membered ring system consisting of one nitrogen, one carbon, and three chlorine atoms. It is a white, crystalline solid that is soluble in common organic solvents.

Aplicaciones Científicas De Investigación

Crystal Structure and Docking Studies

Tetrazole derivatives have been characterized by X-ray crystallography, elucidating their crystal structures and providing insights into their interactions with enzymes such as cyclooxygenase-2. Docking studies suggest that these compounds can act as inhibitors, highlighting their potential in drug design and development (Al-Hourani et al., 2015).

Metal–Organic Coordination Polymers

The synthesis and characterization of metal–organic coordination polymers derived from tetrazole–benzoate ligands have been reported, showing different structural characteristics and potential applications in luminescence and magnetic behaviors (Sun et al., 2013).

Antioxidant and Antimicrobial Activity

Synthetic efforts have led to tetrazole compounds exhibiting antioxidant and antimicrobial activities. These properties are explored through spectroscopic analysis and quantum chemical calculations, suggesting their utility in pharmaceutical applications (Eryılmaz et al., 2016).

Superelectrophilic Activation

The hydroarylation of tetrazoles under conditions of superelectrophilic activation demonstrates the chemical reactivity of these compounds, producing derivatives with potential applications in organic synthesis (Lisakova et al., 2016).

Synthesis and Functionalization

Research on the synthesis and functionalization of 5-substituted tetrazoles highlights their importance in medicinal chemistry. These studies provide insights into novel synthetic approaches and the potential bioisosteric replacement of carboxylic acids in drug molecules (Mittal & Awasthi, 2019).

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-12-5-1-3-10(7-12)9-20-14(17-18-19-20)11-4-2-6-13(16)8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIUOOIAEWTXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)